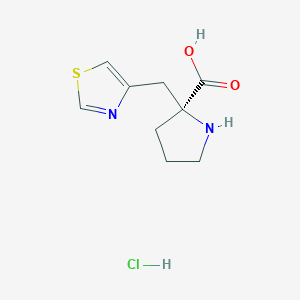

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-alpha-(4-Thiazolylmethyl)-proline-HCl, also known as (S)-4-Thiazolylmethyl-proline hydrochloride, is an amino acid derivative commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used in various scientific applications, including the synthesis of peptides and other compounds, and has been studied for its biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Angiotensin Converting Enzyme Inhibition : A study by Alexandrou and Liakopoulou-Kyriakides (1990) explored the inhibition of angiotensin converting enzyme by L-alanyl-4 or 5-substituted L-prolines, including compounds similar to (S)-alpha-(4-Thiazolylmethyl)-proline-HCl. Their research found that certain derivatives competitively inhibit angiotensin converting enzyme, which is significant for understanding cardiovascular diseases and developing therapeutic agents (Alexandrou & Liakopoulou-Kyriakides, 1990).

Role in Prolyl 4-Hydroxylase Activity : Pihlajaniemi et al. (1987) and Helaakoski et al. (1989) studied the molecular cloning of the beta and alpha subunits of human prolyl 4-hydroxylase, respectively. These studies are relevant because prolyl 4-hydroxylase plays a crucial role in the hydroxylation of proline residues in collagen, a process essential for the structural integrity of collagenous tissues (Pihlajaniemi et al., 1987), (Helaakoski et al., 1989).

Polyproline Conformation : Lin, Chang, and Horng (2014) investigated the impact of 4-thiaproline, a compound related to (S)-alpha-(4-Thiazolylmethyl)-proline-HCl, on polyproline conformation. Their study provides insights into how modifications to proline can affect protein structure, which is critical in understanding protein folding and function (Lin, Chang, & Horng, 2014).

Conformational Preferences in Amino Acids : Choudhary, Pua, and Raines (2011) explored the quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Understanding these conformational preferences is vital for predicting how amino acid modifications can influence protein structure and function (Choudhary, Pua, & Raines, 2011).

Bioincorporation in Proteins : Budisa et al. (1998) demonstrated the residue-specific bioincorporation of thiaproline, a proline analog, into proteins. This study is relevant for understanding how non-natural amino acids can be incorporated into proteins, potentially leading to novel therapeutic and diagnostic tools (Budisa et al., 1998).

cis/trans Isomerization of Proline Analogues : Kern, Schutkowski, and Drakenberg (1997) investigated the rotational barriers of cis/trans isomerization of different proline analogues. This study is significant in understanding the dynamics of protein folding and stability (Kern, Schutkowski, & Drakenberg, 1997).

Hydroxylation of Proline-Rich Peptides : Hieta and Myllyharju (2002) characterized a prolyl 4-hydroxylase from Arabidopsis thaliana and its effectiveness in hydroxylating proline-rich peptides. This research contributes to our understanding of post-translational modifications in both plants and animals (Hieta & Myllyharju, 2002).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to be biologically active and can interact with a variety of targets . These targets can include enzymes, receptors, and other proteins involved in various biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they can inhibit or activate enzymes, block or stimulate receptors, and interfere with or enhance the function of other proteins .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .

Pharmacokinetics

Thiazole derivatives are known to have diverse solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a variety of biological activities . These can include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action of many chemical compounds, including thiazole derivatives . These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of specific enzymes or proteins .

Eigenschaften

IUPAC Name |

(2S)-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c12-8(13)9(2-1-3-11-9)4-7-5-14-6-10-7;/h5-6,11H,1-4H2,(H,12,13);1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGPCCFOUUMYSR-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CSC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CSC=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-alpha-(4-thiazolylmethyl)-proline-HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid ethyl ester](/img/structure/B6343331.png)

![2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester](/img/structure/B6343342.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)

![Carbonic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester benzyl ester](/img/structure/B6343351.png)

![Benzoic acid 3-[4-(acridine-9-carbonyl)-piperazin-1-yl]-phenyl ester](/img/structure/B6343359.png)